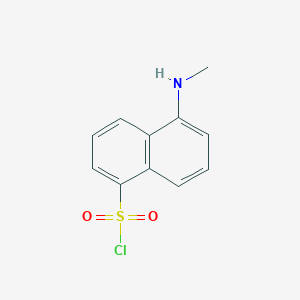
Methylaminonaphthalene-5-sulfonyl chloride
描述
. It is characterized by its bright yellow color and its ability to react with amines to form highly fluorescent derivatives, making it a valuable tool in various fields such as chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: Methylaminonaphthalene-5-sulfonyl chloride can be synthesized through the reaction of naphthalene-1-sulfonyl chloride with methylamine. The reaction typically involves heating the reactants in an appropriate solvent, such as dichloromethane, under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but is carried out in larger reactors with precise control over temperature, pressure, and reactant concentrations to ensure high yield and purity. The process may also include additional purification steps to meet industrial standards.
化学反应分析
Types of Reactions: Methylaminonaphthalene-5-sulfonyl chloride undergoes several types of reactions, including:
Oxidation: It can be oxidized to form various derivatives, such as sulfonic acids.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: It readily reacts with amines to form fluorescent derivatives, which are useful in labeling and detection applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Amines are typically used as nucleophiles, and the reaction is carried out in solvents like dichloromethane or dimethylformamide (DMF).
Major Products Formed:
Sulfonic Acids: Resulting from oxidation reactions.
Amines: Resulting from reduction reactions.
Fluorescent Derivatives: Resulting from substitution reactions with amines.
科学研究应用
Methylaminonaphthalene-5-sulfonyl chloride is extensively used in scientific research due to its fluorescent properties. It is commonly employed in:
Chemistry: As a reagent for labeling and detecting amines.
Biology: For tagging proteins and peptides in fluorescence microscopy and spectroscopy.
Medicine: In the development of diagnostic assays and imaging techniques.
Industry: In the production of fluorescent dyes and probes for various applications.
作用机制
The compound exerts its effects primarily through its ability to react with amines to form fluorescent derivatives. The mechanism involves the nucleophilic attack of the amine on the sulfonyl chloride group, resulting in the formation of a sulfonamide bond and the release of hydrogen chloride (HCl). The resulting fluorescent derivative can be detected using fluorescence spectroscopy or microscopy.
Molecular Targets and Pathways: The primary molecular target is the amine group, and the pathway involves the formation of a sulfonamide bond. The fluorescence properties of the resulting derivative are then utilized for detection and analysis.
相似化合物的比较
5-Dimethylaminonaphthalene-1-sulfonyl chloride (Dansyl chloride)
Naphthalene-1-sulfonyl chloride
Bromophenylsulfonyl chloride
属性
IUPAC Name |
5-(methylamino)naphthalene-1-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO2S/c1-13-10-6-2-5-9-8(10)4-3-7-11(9)16(12,14)15/h2-7,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQDHCBCZTZVADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















